molecular formula C23H21FN2O3S B2508951 2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 898429-66-8

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2508951
CAS RN: 898429-66-8
M. Wt: 424.49
InChI Key: GQNPELKBEKGLPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Cytotoxicity Studies

The compound belongs to the class of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, which have been synthesized and evaluated for cytotoxicity . These compounds have shown cytotoxicity against various cell lines, including MOLT-3, HuCCA-1, A-549, and HepG2 . The o-hydroxy derivative was found to be the most potent cytotoxic against these cell lines .

Anticancer Research

The N-tosyl-1,2,3,4-tetrahydroisoquinoline scaffold is found in many synthetic drug molecules and has shown potential in anticancer research . The QSAR studies of these compounds have provided insights into the physicochemical properties contributing to their observed cytotoxicities .

Antimicrobial Activity

Indole derivatives, which share a similar heterocyclic structure with the compound , have shown a variety of pharmacological properties, including antimicrobial activity . This suggests a potential application of “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” in antimicrobial research.

Anti-inflammatory Research

Indole derivatives have also been reported to possess anti-inflammatory properties . This could indicate a potential application of the compound in anti-inflammatory research.

Antiviral Research

Indole derivatives have demonstrated antiviral activity . This suggests that “2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” could potentially be used in antiviral research.

Antimalarial Research

Indole derivatives have shown potential in antimalarial research . This could suggest a potential application of the compound in antimalarial research.

Mechanism of Action

properties

IUPAC Name

2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O3S/c1-16-8-12-19(13-9-16)30(28,29)26-14-4-5-17-10-11-18(15-22(17)26)25-23(27)20-6-2-3-7-21(20)24/h2-3,6-13,15H,4-5,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQNPELKBEKGLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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